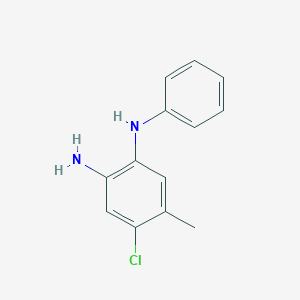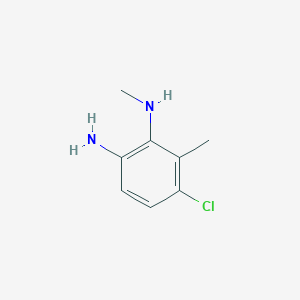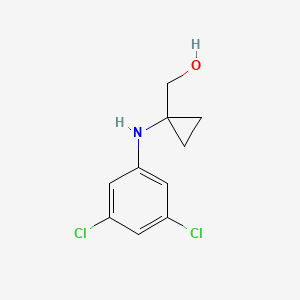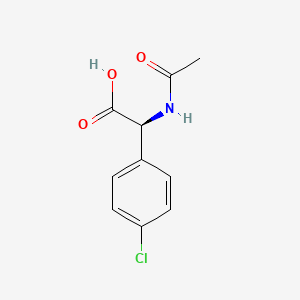![molecular formula C10H14N2O2 B3289848 4-[(4-Aminophenyl)amino]butanoic acid CAS No. 86147-74-2](/img/structure/B3289848.png)
4-[(4-Aminophenyl)amino]butanoic acid
Descripción general
Descripción
4-[(4-Aminophenyl)amino]butanoic acid, also known as 4-APB, is an organic compound belonging to the class of amino acids. It is a derivative of 4-aminobutanoic acid and is commonly used in scientific research due to its versatile applications. 4-APB is a synthetic compound, and is widely used in the fields of neuroscience, pharmacology, and biochemistry. It has been used to study neurotransmitter release, receptor-ligand interactions, and signal transduction pathways. In addition, 4-APB has been used as a tool for studying the effects of drugs on the nervous system, as well as for studying the effects of drugs on the cardiovascular system.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
4-[(4-Aminophenyl)amino]butanoic acid has been found to have neuroprotective effects . It has been used in research to study neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound acts as a chemical chaperone, helping to prevent protein aggregation, which is a common feature in the pathogenesis of these diseases .
Treatment of Neurodegenerative Diseases
This compound shows potential as a candidate drug for the treatment of neurodegenerative diseases . It helps to ameliorate unfolded proteins and suppress their aggregation, which can protect against endoplasmic reticulum stress-induced neuronal cell death .
Inhibitory Activity Against Histone Deacetylases (HDACs)
4-[(4-Aminophenyl)amino]butanoic acid exhibits inhibitory activity against histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This activity could have implications in gene expression and regulation.
Study of Cellular Signaling Pathways
The compound has been used in research to delve into cellular signaling pathways . It can help researchers understand how cells communicate with each other, which is crucial for many biological processes.
Investigation of Enzyme-Substrate Interactions
4-[(4-Aminophenyl)amino]butanoic acid has been used to explore enzyme-substrate interactions . This can provide insights into how enzymes interact with their substrates, which is fundamental to understanding enzymatic reactions and designing drugs.
Optimization for Medicinal Application
Due to the high doses of 4-[(4-Aminophenyl)amino]butanoic acid currently required for therapeutic efficacy, research is being conducted to optimize the compound for its effective medicinal application .
Mecanismo De Acción
Target of Action
It is known that this compound is a useful organic compound used in life science research .
Mode of Action
It is known that the compound has a high affinity for histone deacetylases (hdacs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.
Pharmacokinetics
Its physical and chemical properties such as boiling point (36368 ℃), density (1178g/cm³), and flash point (17375 ℃) are known .
Action Environment
It’s important to note that this compound is primarily used for scientific research .
Propiedades
IUPAC Name |
4-(4-aminoanilino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-8-3-5-9(6-4-8)12-7-1-2-10(13)14/h3-6,12H,1-2,7,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMJUXBRZSLRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Aminophenyl)amino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



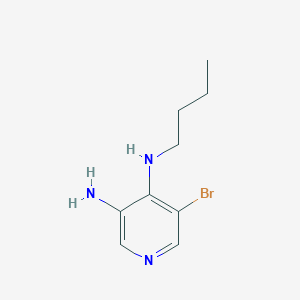
![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B3289776.png)

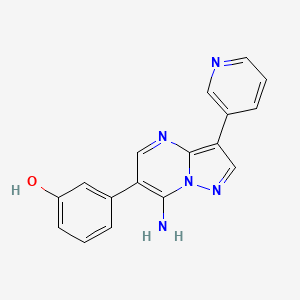
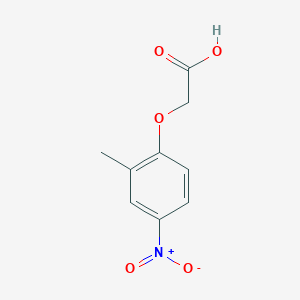
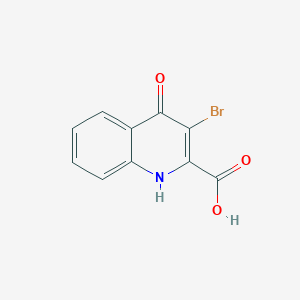
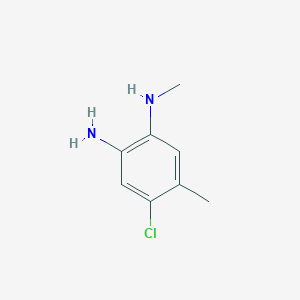
![(2R,3S,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3289840.png)
